(3-Amino-4-(phenylsulfonyl)-5-(p-tolylamino)thiophen-2-yl)(2,4-dimethylphenyl)methanone
Description
The compound (3-Amino-4-(phenylsulfonyl)-5-(p-tolylamino)thiophen-2-yl)(2,4-dimethylphenyl)methanone features a thiophene core substituted with amino, phenylsulfonyl, and p-tolylamino groups, coupled with a 2,4-dimethylphenyl methanone moiety. Its structural complexity confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.
Properties
IUPAC Name |
[3-amino-4-(benzenesulfonyl)-5-(4-methylanilino)thiophen-2-yl]-(2,4-dimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3S2/c1-16-9-12-19(13-10-16)28-26-25(33(30,31)20-7-5-4-6-8-20)22(27)24(32-26)23(29)21-14-11-17(2)15-18(21)3/h4-15,28H,27H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIYHWQFUOHJQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=C(C=C(C=C3)C)C)N)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-Amino-4-(phenylsulfonyl)-5-(p-tolylamino)thiophen-2-yl)(2,4-dimethylphenyl)methanone is a complex organic molecule that has garnered attention due to its potential biological activities. Its structure features a thiophene ring with multiple substituents, which may contribute to diverse pharmacological effects. This article explores the biological activity of this compound, focusing on its synthesis, structural characteristics, and potential applications in medicinal chemistry.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 476.61 g/mol. The presence of functional groups such as amino, phenylsulfonyl, and p-tolylamino suggests potential interactions with various biological targets.
Table 1: Structural Features and Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Thiophene ring, sulfonamide | Antimicrobial, anticancer |
| Sulfamethoxazole | Sulfonamide group | Antibacterial |
| Thiotepa | Thiophene ring | Anticancer |
| Niflumic Acid | Amino group | Anti-inflammatory |
Anticancer Properties
Research indicates that compounds with similar structural motifs have shown significant anticancer activities. For example, derivatives of benzo[b]thiophene have been identified as potent inhibitors of microtubule polymerization, acting through the colchicine site of tubulin. These compounds demonstrated substantial antiproliferative activity across various cancer cell lines, with IC50 values ranging from 2.6 to 18 nM . The specific placement of substituents on the thiophene ring appears crucial for enhancing these biological activities.
Antimicrobial Effects
The sulfonamide moiety present in the compound is associated with antimicrobial properties. Similar compounds have demonstrated efficacy against a range of bacterial strains, suggesting that this compound may also possess antibacterial activity.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the substituents can significantly alter the biological profile of thiophene derivatives. For instance, the introduction of amino or methoxy groups at specific positions has been shown to enhance antiproliferative activity .
Case Study 1: Antiproliferative Activity
A study involving benzo[b]thiophene derivatives highlighted the importance of substituent positioning for maximizing antiproliferative effects. Compounds with amino groups at the C-5 position exhibited increased potency compared to their unsubstituted counterparts . This suggests that similar modifications in our target compound could lead to enhanced biological activity.
Case Study 2: Inhibition of Tubulin Polymerization
Research on related compounds has demonstrated their ability to inhibit tubulin polymerization effectively. For instance, certain derivatives showed more potent inhibition than established drugs like combretastatin A-4 . This indicates a promising avenue for exploring the anticancer potential of this compound.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Electronic Differences
Key Observations :
- Core Heterocycle : The thiophene core in the target compound offers a balance of aromaticity and flexibility compared to triazole (rigid, planar) or thiazole (nitrogen-sulfur heterocycle) .
- Substituent Effects : The phenylsulfonyl group in the target compound introduces strong electron-withdrawing effects, contrasting with electron-donating methoxy groups in ’s compound .
Docking and Binding Affinity
While direct data on the target compound is unavailable, insights can be drawn from related studies:
- Glide Docking : Sulfonyl-containing compounds (e.g., ’s triazole derivative) show enhanced binding to hydrophobic pockets in proteins due to their electron-withdrawing nature .
- Hydrogen Bonding: The amino groups in the target compound may mimic interactions seen in ’s thiazole derivative, which forms hydrogen bonds via imino and methoxy groups .
Solubility and Stability
- Solubility : The target compound’s hydrophobicity (from phenylsulfonyl and dimethylphenyl groups) likely reduces aqueous solubility compared to carboxylate-containing thiophenes () .
- Stability : Thiophene derivatives generally exhibit higher thermal stability than triazoles, which are prone to ring-opening under acidic conditions .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the thiophene core in this compound?
- The thiophene ring can be synthesized via condensation reactions using thiosemicarbazide derivatives and chloroacetic acid under reflux conditions. Sodium acetate is often employed as a catalyst, and DMF-acetic acid mixtures are optimal solvents for cyclization . For functionalization at the 4-position, phenylsulfonyl groups may be introduced via nucleophilic substitution or sulfonation reactions.
Q. How can researchers confirm the purity and structural integrity of this compound?
- Use a combination of analytical techniques:
- NMR spectroscopy (¹H, ¹³C, DEPT) to verify substituent positions and aromaticity.
- Mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
- X-ray crystallography (if single crystals are obtained) to resolve stereochemical ambiguities .
- HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold).
Q. What solvents and conditions are optimal for recrystallization?
- Recrystallization from DMF-ethanol (1:3 v/v) at 4°C yields high-purity crystals. For thermally sensitive intermediates, slow evaporation from dichloromethane-hexane mixtures is recommended .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or binding affinity?
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and electronic properties.
- Molecular docking (AutoDock Vina) identifies potential biological targets by simulating interactions with proteins (e.g., kinase domains).
- MD simulations (GROMACS) assess stability in aqueous or lipid bilayers .
Q. How to resolve contradictions in spectroscopic data across different synthetic batches?
- Cross-validate data using 2D NMR (COSY, HSQC) to confirm coupling patterns and regiochemistry.
- Re-examine reaction conditions: trace impurities (e.g., residual DMF) may cause splitting in ¹H NMR.
- Quantify diastereomers via chiral HPLC if stereocenters are present .
Q. What experimental designs mitigate degradation during long-term stability studies?
- Store samples under inert gas (N₂/Ar) at -20°C in amber vials to prevent photodegradation.
- Use accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring.
- For aqueous solutions, add stabilizers like ascorbic acid (0.1% w/v) to inhibit oxidation .
Q. How to assess substituent effects on bioactivity in structure-activity relationship (SAR) studies?
- Synthesize analogs with systematic substitutions (e.g., electron-withdrawing groups at the phenylsulfonyl moiety).
- Evaluate bioactivity in enzyme inhibition assays (e.g., IC₅₀ values for kinases) and correlate with Hammett σ constants or LogP values .
Methodological Tables
Table 1: Common Synthetic Routes and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Thiosemicarbazide + chloroacetic acid | 65–78 | |
| 2 | Phenylsulfonyl chloride, DCM, Et₃N | 82 | |
| 3 | Pd-catalyzed coupling (p-tolylamine) | 70 |
Table 2: Key Spectroscopic Data
| Technique | Observations | Reference |
|---|---|---|
| ¹H NMR (DMSO) | δ 7.85 (s, 1H, thiophene-H) | |
| ¹³C NMR | δ 165.2 (C=O), 142.1 (S-phenyl) | |
| HRMS | [M+H]⁺ m/z 507.1234 (calc. 507.1229) |
Critical Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
